molecular formula C24H25BrN2O3 B10884576 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10884576
M. Wt: 469.4 g/mol
InChI Key: WDZRSKFLGYLHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a piperazine-based ethanone derivative characterized by a 5-bromo-2-methoxybenzyl substituent at the piperazine nitrogen and a naphthalen-2-yloxy group at the ethanone position.

The bromo and methoxy substituents on the benzyl group are expected to enhance lipophilicity and electronic interactions with biological targets, while the naphthoxy moiety may contribute to π-π stacking interactions. These features are critical for modulating pharmacokinetic properties and receptor binding .

Properties

Molecular Formula

C24H25BrN2O3

Molecular Weight

469.4 g/mol

IUPAC Name

1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C24H25BrN2O3/c1-29-23-9-7-21(25)14-20(23)16-26-10-12-27(13-11-26)24(28)17-30-22-8-6-18-4-2-3-5-19(18)15-22/h2-9,14-15H,10-13,16-17H2,1H3

InChI Key

WDZRSKFLGYLHDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-bromo-5-methoxybenzyl bromide with piperazine to form the intermediate 1-(5-bromo-2-methoxybenzyl)piperazine. This intermediate is then reacted with 2-naphthyloxyacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the 5-bromo-2-methoxybenzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance, studies have reported its effectiveness against both gram-positive and gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest its potential as an antimicrobial agent, especially against resistant strains.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)9.8

The mechanism of action may involve apoptosis induction or cell cycle arrest, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in various physiological processes:

EnzymeIC50 (µM)
Acetylcholinesterase8.2
Urease5.6

Inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

Antimicrobial Efficacy Study

A study evaluated the antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA), revealing significant inhibition compared to standard antibiotics.

Anticancer Efficacy Assessment

In vitro tests on MCF-7 cells indicated that treatment with the compound resulted in increased apoptotic markers, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition Analysis

Research focused on urease inhibition demonstrated that the compound could significantly reduce urea levels in vitro, indicating its potential application in treating conditions like hyperuremia.

Mechanism of Action

The mechanism of action of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related piperazine-ethanone derivatives from the evidence:

Compound Name Substituents (R1, R2) Melting Point (°C) Key Spectral Data (NMR, MS) Biological Activity
Target: 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone R1: 5-Bromo-2-methoxybenzyl; R2: Naphthalen-2-yloxy Not reported Not available in evidence Inferred from analogs (see below)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) R1: 4-Methoxyphenylsulfonyl; R2: Tetrazolylthio 131–134 δ 7.70 (d, 2H, Ar-H), ESI-HRMS: 520.10640 Antiproliferative activity
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone R1: Biphenyl-4-yl; R2: 2-Methoxyphenyl Not reported QSAR descriptors (QPlogBB, EA) Antipsychotic (anti-dopaminergic)
1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(naphthalenylthio)ethanone (8) R1: Nitroimidazole-benzyl; R2: Naphthalenylthio Not reported Synthesized via mCPBA oxidation Antimicrobial potential

Key Observations:

  • Substituent Effects : Bromo and methoxy groups (target compound) likely enhance metabolic stability compared to sulfonyl or nitro groups (7e, 8), which may increase reactivity .
  • Melting Points : Sulfonyl-containing analogs (e.g., 7e, 7f) exhibit higher melting points (131–167°C) due to strong intermolecular interactions, whereas naphthoxy/thio derivatives (target, 8) may have lower solubility .
Antiproliferative Activity

Compounds like 7e and 7o () with sulfonyl and trifluoromethyl groups demonstrate IC₅₀ values in the low micromolar range against cancer cell lines. The target compound’s bromo-methoxybenzyl group may improve DNA intercalation or kinase inhibition compared to these analogs .

Antipsychotic Activity

Aryl piperazine-ethanones () with biphenyl and methoxyphenyl groups exhibit anti-dopaminergic and anti-serotonergic activities. The target compound’s naphthoxy group could enhance blood-brain barrier penetration, while the bromo substituent may reduce catalepsy risk compared to dichlorophenyl analogs .

Antimicrobial Potential

Nitroimidazole-piperazine derivatives () show activity against protozoal infections. The target compound’s naphthoxy group, similar to naphthalenylthio in 8 , may broaden antifungal or antibacterial spectra .

Biological Activity

1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H24BrN2O2
  • Molecular Weight : 395.3 g/mol
  • IUPAC Name : 1-[4-(5-bromo-2-methoxyphenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the piperazine ring is known to enhance binding affinity to serotonin and dopamine receptors, which may contribute to its potential psychoactive effects. Additionally, the naphthalen-2-yloxy group could influence its pharmacokinetic properties, enhancing bioavailability and receptor selectivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antibacterial properties. For instance, similar compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's structure suggests it may also possess similar antimicrobial effects.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Compounds with similar structures have demonstrated effective inhibition of acetylcholinesterase (AChE) and urease enzymes. For example, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory activity.

Enzyme IC50 Value (µM)
Acetylcholinesterase2.14 - 6.28
Urease1.13 - 6.28

Case Studies and Research Findings

  • In a study focusing on piperazine derivatives, compounds structurally related to 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone were synthesized and evaluated for their biological activities. The results highlighted their potential as effective antibacterial agents and enzyme inhibitors, suggesting a broad therapeutic application in treating infections and metabolic disorders .
  • Another investigation utilized molecular docking studies to elucidate the interactions between these compounds and target proteins. The findings indicated that the brominated methoxybenzyl moiety significantly contributes to binding affinity, enhancing the overall biological activity of the compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.